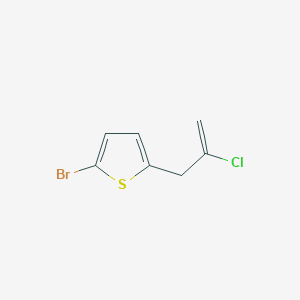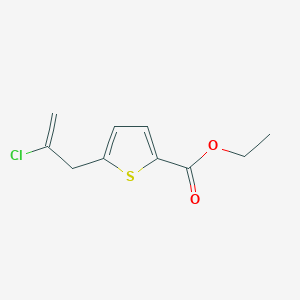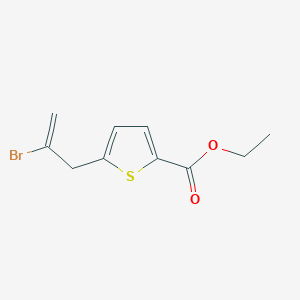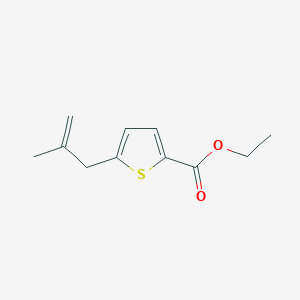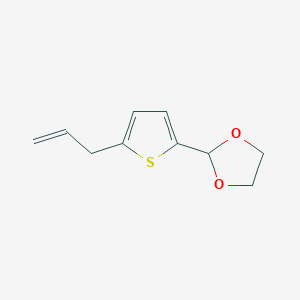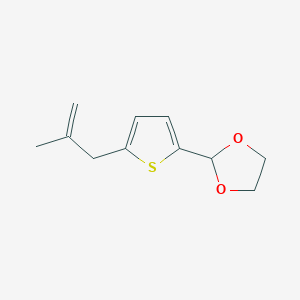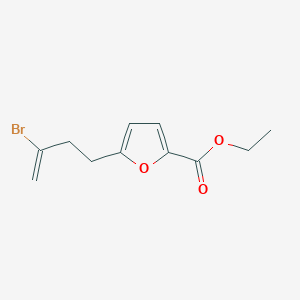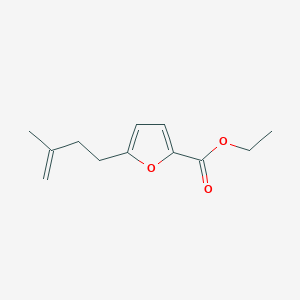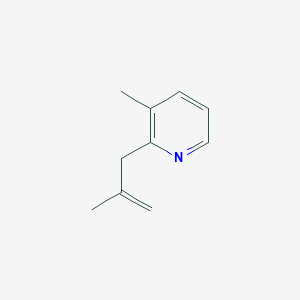
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene
Übersicht
Beschreibung
“4-(6-Chloro-3-pyridyl)-2-methyl-1-butene” is also known as Acetamiprid . It is a pyridylmethylamine insecticide used for the control of Hemiptera spp. especially aphids . It is highly soluble in water and volatile . It is not persistent in soil systems but may be very persistent in aquatic systems under certain conditions .
Synthesis Analysis
The synthesis of the inclusion complex formed by β-CD and the acetamiprid (ACET) nicotinoid insecticide ( (E)-N1- [ (6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methyl-acetamidine) was done and their molecular structure was studied in solid state and in solution .
Molecular Structure Analysis
The molecular structure of Acetamiprid is based on structures generated from information available in ECHA’s databases . The molecular formula of Acetamiprid is C₁₀H₁₁ClN₄ .
Chemical Reactions Analysis
Acetamiprid is a neonicotinoid insecticide with contact and stomach action against a range of Hemiptera Thysanoptera and Lepidoptera plant pests . It acts as an agonist of the nicotinic acetylcholine receptor in the insect central nervous system .
Physical And Chemical Properties Analysis
Acetamiprid is a white powder . It is highly soluble in water and volatile . Based on its chemical properties it would not be expected to leach to groundwater . It is not persistent in soil systems but may be very persistent in aquatic systems under certain conditions .
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-3-pyridyl)-2-methyl-1-butene is a versatile compound and has been used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, as an intermediate in organic synthesis, and as a catalyst for the production of various products. In addition, this compound has been used in the development of novel catalysts for the production of various products. Furthermore, the compound has been used in the synthesis of novel polymers and in the development of new materials.
Wirkmechanismus
Target of Action
The primary target of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .
Mode of Action
Imidacloprid interacts with its target, the nAChR, by mimicking the neurotransmitter acetylcholine, which is essential for signal transmission . It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .
Biochemical Pathways
The action of Imidacloprid affects the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway disrupts the transmission of signals, leading to paralysis and death . During the microbial degradation of Imidacloprid, the compound is oxidized and splintered to produce N-amidoamine derivatives .
Pharmacokinetics
The pharmacokinetics of Imidacloprid involve absorption, distribution, metabolism, and excretion . .
Result of Action
The result of Imidacloprid’s action is the paralysis and eventual death of the insect . By blocking the transmission of signals in the insect’s nervous system, Imidacloprid effectively controls harmful insects and pests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, it has been found that Imidacloprid dissipates faster in submerged soil compared to field capacity moisture and dry conditions . Moreover, the possibility for leaching of Imidacloprid to groundwater is extremely low under normal conditions of average rainfall due to the compact nature of soil in the field .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene in laboratory experiments is its low cost and availability. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound has some potential toxicity and mutagenic effects, which should be taken into consideration when using it in laboratory experiments. In addition, the compound has a low boiling point and is therefore volatile, making it difficult to handle in the laboratory.
Zukünftige Richtungen
The potential applications of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene are numerous and the compound has already been used in a variety of scientific research applications. However, further research is needed to fully understand the compound's mechanism of action and its potential toxicity and mutagenic effects. In addition, further research is needed to explore the potential of the compound as a catalyst in various reactions. Finally, additional research is needed to explore the potential of the compound in the synthesis of novel polymers and materials.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(3-methylbut-3-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-7H,1,3-4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCXKPPFMVIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



